molecular formula C12H10N4O2S B2744954 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 724702-72-1

5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2744954
CAS No.: 724702-72-1
M. Wt: 274.3
InChI Key: GAPUSCMJOWRXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with 4-methoxybenzaldehyde, followed by cyclization and sulfur incorporation. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Shows promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of both the methoxy and sulfanylidene groups, which contribute to its distinct chemical reactivity and broad-spectrum biological activities .

Biological Activity

5-(4-Methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article aims to consolidate current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}OS
  • Molecular Weight : 236.30 g/mol

The structural features of this compound include a pyrazolo[3,4-d]pyrimidine core with a thioxo group and a methoxyphenyl substituent, which are crucial for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 128 µg/mL against S. aureus .
  • Anticancer Properties :
    • Compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, some derivatives have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Anti-inflammatory Effects :
    • The thioxo group in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways. Some studies suggest that similar compounds can reduce levels of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as DHFR and tyrosine kinases, which are implicated in cancer progression and cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can influence oxidative stress levels in cells, potentially leading to apoptosis in cancer cells .

Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against multiple bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 64 to 256 µg/mL against E. coli and Pseudomonas aeruginosa .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis via ROS generation and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus128
AntibacterialEscherichia coli64
AnticancerHeLa CellsIC50 = 25
Anti-inflammatoryRAW 264.7 Cells-

Properties

IUPAC Name

5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-11(17)9-6-13-15-10(9)14-12(16)19/h2-6H,1H3,(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUSCMJOWRXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325742
Record name 5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

724702-72-1
Record name 5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.